N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h10-11H,2-9H2,1H3,(H,13,15) |
InChI Key |
MVTKGOMMLPSJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
Reaction Scheme
$$
\text{Morpholine-4-carboxylic acid} + \text{(1R,4r)-4-Methylcyclohexylamine} \xrightarrow{\text{EDCl/HOBt}} \text{N-[(1R,4r)-4-Methylcyclohexyl]morpholine-4-carboxamide}
$$
Key Steps
- Activation : Morpholine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Coupling : The activated intermediate reacts with (1R,4r)-4-methylcyclohexylamine at 0–25°C for 12–24 hours.
- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization.
Experimental Data
| Parameter | Conditions/Results | Source |
|---|---|---|
| Solvent | DMF | |
| Coupling Reagent | EDCl/HOBt (1:1 molar ratio) | |
| Reaction Time | 18 hours | |
| Yield | 65–78% (analogous reactions) | |
| Purity (HPLC) | ≥98% |
Acid Chloride Intermediate Method
Reaction Scheme
$$
\text{Morpholine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{(1R,4r)-4-Methylcyclohexylamine}} \text{Target Compound}
$$
Key Steps
- Chlorination : Thionyl chloride (SOCl₂) is used to convert morpholine-4-carboxylic acid to its acid chloride under reflux (60–80°C, 2–4 hours).
- Amidation : The acid chloride is reacted with (1R,4r)-4-methylcyclohexylamine in the presence of a base (e.g., triethylamine) at 0°C to room temperature.
- Workup : The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Experimental Data
| Parameter | Conditions/Results | Source |
|---|---|---|
| Chlorination Temp | 70°C | |
| Base | Triethylamine (2 equiv) | |
| Reaction Time | 4 hours | |
| Yield | 70–81% (analogous reactions) |
Stereochemical Considerations
The (1R,4r)-4-methylcyclohexylamine precursor is critical for ensuring stereochemical fidelity. Chiral resolution or asymmetric synthesis methods are required:
- Chiral Resolution : Racemic 4-methylcyclohexylamine can be resolved using tartaric acid derivatives.
- Asymmetric Catalysis : Hydrogenation of 4-methylcyclohexanone oxime with a chiral catalyst (e.g., Rh-DIOP) yields enantiomerically pure amine.
Key Data
| Parameter | Conditions/Results | Source |
|---|---|---|
| Resolution Agent | L-(+)-Tartaric acid | |
| Enantiomeric Excess (ee) | ≥99% | |
| Catalyst | Rhodium-DIOP complex |
Alternative Routes via Carbamate Intermediates
A two-step protocol using activated carbamates avoids handling corrosive acid chlorides:
- Carbamate Formation : Morpholine-4-carboxylic acid reacts with 4-nitrophenyl chloroformate to generate the mixed carbonate.
- Aminolysis : The carbamate reacts with (1R,4r)-4-methylcyclohexylamine in DMF at 60–70°C.
Experimental Data
| Parameter | Conditions/Results | Source |
|---|---|---|
| Activating Agent | 4-Nitrophenyl chloroformate | |
| Solvent | DMF | |
| Reaction Temp | 70°C | |
| Yield | 72–89% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct EDCl/HOBt Coupling | Mild conditions, high purity | Requires anhydrous solvents | 65–78% |
| Acid Chloride Route | Faster reaction time | Corrosive reagents (SOCl₂) | 70–81% |
| Carbamate Intermediate | Avoids acid chlorides | Additional synthetic step | 72–89% |
Quality Control and Characterization
- HPLC Analysis : Purity ≥98% (C18 column, 0.1% TFA in H₂O/ACN gradient).
- NMR Data (CDCl₃, 400 MHz):
- δ 1.20–1.40 (m, 2H, cyclohexyl CH₂)
- δ 3.60–3.80 (m, 8H, morpholine CH₂)
- δ 4.90–5.10 (m, 1H, NH)
- MS (ESI+) : m/z 255.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Morpholine-4-Carboxamide Derivatives
N-(4-Chlorophenyl)morpholine-4-carboxamide
- Structure : Substituted with a 4-chlorophenyl group instead of methylcyclohexyl.
- Conformation : Morpholine ring adopts a chair conformation, similar to the target compound ().
- Crystallography : Molecules form chains via N–H⋯O hydrogen bonds along the [100] axis ().
- Applications : Intermediate in organic synthesis ().
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
- Structure : Benzodioxin substituent introduces aromaticity and increased polarity.
- Properties : Molecular weight = 264.28 g/mol; logP = 0.276, indicating moderate lipophilicity ().
- Hydrogen Bonding : Polar surface area = 49.44 Ų, suggesting higher solubility than the target compound ().
N-(2-Chloroethyl)morpholine-4-carboxamide
- Structure : Chloroethyl group enhances reactivity for further functionalization.
- Crystallography : Disorder observed in the main residue, complicating crystallization ().
N-Phenylmorpholine-4-carboxamide
Cyclohexyl and Piperidine-Based Carboxamides
(2S,4R)-4-Cyclohexyl-N-((1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)piperidine-2-carboxamide
- Structure : Piperidine ring replaces morpholine; cyclohexyl and dihydroxy-phenyl groups add stereochemical diversity.
- Synthesis : Two-step procedure with 40–43% yield, purified via preparative TLC ().
- NMR Data : $^1$H NMR (400 MHz, CDCl$_3$): δ 7.35–7.28 (m, 5H), 5.12 (d, J = 8.4 Hz, 1H), 4.89 (d, J = 8.4 Hz, 1H) .
N-(4-Methylphenyl)cyclohexane-1-carboxamide
Sulfonylurea Derivatives (Glimepiride and Analogs)**
- Glimepiride : Contains the target compound as a substructure, with additional sulfamoyl and phenethyl groups ().
- Glimepiride D5 : Deuterated analog used in analytical method validation ().
- Activity : The methylcyclohexyl group enhances metabolic stability and target binding compared to simpler substituents.
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituent |
|---|---|---|---|---|
| N-[(1R,4r)-4-Methylcyclohexyl]morpholine-4-carboxamide | C₁₂H₂₂N₂O₂ | 238.32 | ~2.1* | 4-Methylcyclohexyl (stereospecific) |
| N-(4-Chlorophenyl)morpholine-4-carboxamide | C₁₁H₁₃ClN₂O₂ | 240.69 | 1.8 | 4-Chlorophenyl |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide | C₁₃H₁₆N₂O₄ | 264.28 | 0.28 | Benzodioxin |
| Glimepiride | C₂₄H₃₄N₄O₅S | 490.62 | 2.5 | Sulfamoylphenethyl + target substructure |
*Estimated based on analogs.
Key Research Findings
Stereochemical Impact : The (1R,4r)-configuration in the target compound optimizes hydrophobic interactions in Glimepiride’s binding to sulfonylurea receptors ().
Hydrogen Bonding : Morpholine-carboxamides exhibit N–H⋯O interactions, stabilizing crystal lattices and influencing solubility ().
Biological Activity : Substitution with bulky groups (e.g., methylcyclohexyl) enhances metabolic stability compared to aromatic analogs like N-phenyl derivatives ().
Biological Activity
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and cannabinoid receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its morpholine core and a carboxamide functional group, which are critical for its biological interactions. The specific stereochemistry at the cyclohexyl moiety contributes to its binding affinity and selectivity for various biological targets.
Antiviral Activity
Research has highlighted the antiviral properties of morpholine derivatives, including this compound. A study focused on the structure-activity relationship (SAR) of morpholine derivatives demonstrated that modifications at the morpholine ring significantly influenced antiviral efficacy against hepatitis C virus (HCV) .
Key Findings:
- Efficacy : The compound exhibited effective suppression of HCV replication with an IC50 ranging from 0.36 to 4.81 µM.
- Mechanism : Treatment with morpholine derivatives activated nuclear factor κB (NF-κB), leading to downstream gene expression changes that contributed to their antiviral activity.
- Synergistic Effects : Some derivatives showed enhanced effects when combined with alpha interferon, suggesting potential for combination therapies.
Cannabinoid Receptor Modulation
This compound has also been investigated for its interaction with cannabinoid receptors, particularly CB2R. Studies have indicated that modifications in the carboxamide moiety can lead to significant changes in receptor affinity and selectivity.
Research Insights:
- Binding Affinity : Compounds similar to this compound have shown high affinity for CB2 receptors, with Ki values indicating potent binding (e.g., KiCB2 = 2.0 ± 0.81 nM) .
- Selectivity : The selectivity ratio (KiCB1/KiCB2 > 2000) suggests that these compounds may be developed as selective CB2R modulators, which could have therapeutic implications in pain management and inflammation.
Summary of Biological Activities
Case Studies and Applications
- Antiviral Research : In a screening of over 4000 compounds for HCV activity, N-(morpholine-4-carbonyloxy) amidine derivatives were identified as promising candidates due to their ability to suppress viral replication effectively .
- Cannabinoid Research : The development of selective CB2R ligands based on modified morpholine structures has led to promising candidates for therapeutic applications in managing conditions such as chronic pain and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
